molecular formula C148H244N42O47 B612366 Carbocalcitonin CAS No. 60731-46-6

Carbocalcitonin

货号: B612366
CAS 编号: 60731-46-6
分子量: 3363.8 g/mol
InChI 键: JYSJVJJVLNYRKL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

鲑降钙素是鳗鱼降钙素的合成类似物,是一种参与钙和磷代谢的肽类激素。 它主要用作抗甲状旁腺药物,以其抑制骨吸收的能力而闻名,使其在治疗骨质疏松症和高血钙症等疾病方面有效 .

准备方法

合成路线和反应条件: 鲑降钙素采用固液结合法合成。 该过程涉及Fomc/tBu方法的应用,从Fmoc-Pro-CTC开始 . 合成需要精确控制反应条件,以确保肽的稳定性和活性。

工业生产方法: 鲑降钙素的工业生产涉及大规模肽合成技术。 该过程包括使用自动肽合成仪、通过高效液相色谱进行纯化以及冷冻干燥以获得最终产品 .

化学反应分析

反应类型: 鲑降钙素会发生各种化学反应,包括:

    氧化: 鲑降钙素可以被氧化,导致形成二硫键。

    还原: 还原反应可以断裂二硫键,将其转化为硫醇基团。

    取代: 鲑降钙素可以参与取代反应,其中特定的氨基酸残基被其他氨基酸残基取代,以改变其活性。

常用试剂和条件:

    氧化: 过氧化氢或其他氧化剂。

    还原: 二硫苏糖醇或其他还原剂。

    取代: 氨基酸衍生物和偶联剂在受控的pH和温度条件下。

主要生成产物:

    氧化: 形成二硫键连接的鲑降钙素。

    还原: 形成具有游离硫醇基团的还原鲑降钙素。

    取代: 形成氨基酸序列改变的修饰鲑降钙素。

科学研究应用

Applications in Osteoporosis Treatment

Therapeutic Use
Carbocalcitonin has been primarily studied for its efficacy in treating osteoporosis, particularly in postmenopausal women and patients with senile osteoporosis. Research indicates that calcitonin can enhance bone mineral density and reduce the risk of fractures by inhibiting osteoclast activity, which is responsible for bone resorption .

Case Study: Efficacy in Osteoporosis

A study involving 110 patients with osteoporosis demonstrated that the combination of alfacalcidol (a vitamin D analog) and this compound significantly improved bone mineral density and reduced pain levels compared to alfacalcitonin alone. The findings highlighted a marked increase in bone metabolism markers and a decrease in inflammatory cytokines post-treatment .

ParameterControl Group (Alfacalcidol)Observation Group (Alfacalcitonin + Alfacalcidol)
VAS ScoreHigherSignificantly lower
Bone Mineral DensityLowerSignificantly higher
IL-6 LevelsHigherSignificantly lower
TNF-α LevelsHigherSignificantly lower

Pain Management in Bone Disorders

Sudeck's Atrophy
this compound has also been investigated for its role in managing Sudeck's atrophy (reflex sympathetic dystrophy), a condition characterized by chronic pain and swelling following injury. A clinical study reported that treatment with this compound resulted in significant pain relief and functional improvement in patients suffering from this condition .

Case Study: Pain Relief in Sudeck's Atrophy

In a clinical trial involving patients with Sudeck's atrophy, this compound administration led to:

  • Reduction in Pain Scores: Patients reported a significant decrease in pain levels measured via visual analog scales.
  • Improved Mobility: Enhanced functional mobility was observed, allowing patients to engage more effectively in rehabilitation activities.

作用机制

鲑降钙素通过与破骨细胞上的降钙素受体结合发挥作用,抑制其活性并减少骨吸收 . 这导致血钙水平下降,有助于管理骨质疏松症和高血钙症等疾病。 分子靶标包括降钙素受体,相关途径与钙和磷代谢有关 .

类似化合物:

比较: 鲑降钙素因其源于鳗鱼降钙素及其增强稳定性和活性的特定修饰而独一无二。 与鲑降钙素和人降钙素相比,鲑降钙素具有更长的半衰期和更强的抑制骨吸收能力 . 甲状旁腺激素 (1-34) 在其合成代谢效应方面有所不同,它促进骨形成而不是抑制吸收 .

相似化合物的比较

Comparison: Elcatonin is unique due to its origin from eel calcitonin and its specific modifications that enhance its stability and activity. Compared to salmon calcitonin and human calcitonin, elcatonin has a longer half-life and greater potency in inhibiting bone resorption . Parathyroid hormone (1-34) differs in its anabolic effects, promoting bone formation rather than inhibiting resorption .

生物活性

Carbocalcitonin, a synthetic analogue of the hormone calcitonin, has garnered attention due to its significant biological activity, particularly in bone metabolism and calcium homeostasis. This article explores its mechanisms of action, pharmacological properties, clinical applications, and relevant research findings.

Overview of this compound

This compound is an amino analog of eel calcitonin, modified to enhance its stability and biological activity. The specific activity is reported to be equivalent to 5000 U.MRC/mg, making it a potent agent in clinical and research settings. Unlike natural calcitonin, this compound features an ethylene bridge instead of a disulfide bridge at positions 1-7, which preserves its conformation while improving resistance to degradation both in vitro and in vivo .

Target and Mode of Action
this compound primarily targets osteoclasts, the cells responsible for bone resorption. It binds to calcitonin receptors on these cells, leading to the inhibition of osteoclast activity and a subsequent decrease in bone resorption. This action is critical for maintaining bone density and overall skeletal health .

Biochemical Pathways
The compound activates adenylate cyclase through G protein-coupled receptors, increasing cyclic AMP levels within the cell. This signaling cascade results in various cellular effects, including modulation of gene expression related to bone metabolism .

Pharmacokinetics

This compound's modifications enhance its bioavailability and stability, allowing for effective therapeutic applications. It is administered via injection, with dosage regimens varying based on the condition being treated. In clinical studies, doses have ranged from 10 U twice weekly to higher doses depending on the severity of the condition .

Clinical Applications

This compound has been investigated for various medical conditions:

  • Osteoporosis : Clinical trials have demonstrated its efficacy in increasing bone mineral density (BMD) and reducing pain associated with osteoporosis. A study involving 110 patients showed a total effective rate of 90.91% when combined with alfacalcidol compared to 74.54% for alfacalcitonin alone .
  • Sudeck's Atrophy : In a study involving 14 patients treated with this compound for 2-10 months, significant reductions in bone pain and edema were reported without adverse effects. The treatment also led to decreased plasma calcium and phosphate levels, indicating effective modulation of calcium metabolism .
  • Hypercalcemia : this compound has been shown to effectively lower elevated calcium levels in patients suffering from hypercalcemia due to various underlying conditions .

Table 1: Summary of Key Studies on this compound

Study FocusParticipantsTreatment RegimenOutcomes
Osteoporosis110Alfacalcidol + this compoundEffective rate: 90.91% vs. 74.54% (control)
Sudeck's Atrophy14This compound (40 MRC units/day)Pain reduction; improved motility
HypercalcemiaVariesThis compound injectionsSignificant decrease in plasma calcium levels

属性

CAS 编号

60731-46-6

分子式

C148H244N42O47

分子量

3363.8 g/mol

IUPAC 名称

4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[3-amino-6-(2-amino-2-oxoethyl)-15-(1-hydroxyethyl)-12-(hydroxymethyl)-9-(2-methylpropyl)-4,7,10,13,16,24-hexaoxo-1-oxa-5,8,11,14,17-pentazacyclotetracosane-18-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C148H244N42O47/c1-69(2)52-92(178-142(231)115(75(13)14)185-128(217)87-30-21-20-22-36-113(208)237-67-84(151)122(211)172-98(59-107(154)200)136(225)176-96(56-73(9)10)134(223)182-102(66-192)139(228)188-116(77(16)193)143(232)171-87)123(212)161-63-109(202)165-85(31-23-25-47-149)124(213)173-95(55-72(7)8)133(222)181-101(65-191)138(227)169-89(41-44-105(152)198)126(215)167-91(43-46-111(204)205)127(216)175-94(54-71(5)6)132(221)177-97(58-82-61-158-68-163-82)135(224)166-86(32-24-26-48-150)125(214)174-93(53-70(3)4)131(220)168-90(42-45-106(153)199)130(219)187-118(79(18)195)145(234)180-100(57-81-37-39-83(197)40-38-81)146(235)190-51-29-35-104(190)140(229)170-88(33-27-49-159-148(156)157)129(218)186-117(78(17)194)144(233)179-99(60-112(206)207)137(226)184-114(74(11)12)141(230)162-62-108(201)164-76(15)121(210)160-64-110(203)183-119(80(19)196)147(236)189-50-28-34-103(189)120(155)209/h37-40,61,68-80,84-104,114-119,191-197H,20-36,41-60,62-67,149-151H2,1-19H3,(H2,152,198)(H2,153,199)(H2,154,200)(H2,155,209)(H,158,163)(H,160,210)(H,161,212)(H,162,230)(H,164,201)(H,165,202)(H,166,224)(H,167,215)(H,168,220)(H,169,227)(H,170,229)(H,171,232)(H,172,211)(H,173,213)(H,174,214)(H,175,216)(H,176,225)(H,177,221)(H,178,231)(H,179,233)(H,180,234)(H,181,222)(H,182,223)(H,183,203)(H,184,226)(H,185,217)(H,186,218)(H,187,219)(H,188,228)(H,204,205)(H,206,207)(H4,156,157,159)

InChI 键

JYSJVJJVLNYRKL-UHFFFAOYSA-N

规范 SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)OCC(C(=O)NC(C(=O)N1)CC(=O)N)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)N)C(C)O)CO

Key on ui application

Elcatonin acetate, a synthetic eel calcitonin analog, positively influences bone mass density due to its inhibiting effect on osteoclast activity. It is mainly used for remitting or eliminating the pain caused by Osteoporosis.

沸点

N/A

熔点

N/A

序列

Cyclo(-Ser-Asn-Leu-Ser-Thr-Asu)-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asp-Val-Gly-Ala-Gly-Thr-Pro-NH2

来源

Synthetic

同义词

Carbocalcitonin;  Elcatonine;  Elcatoninum;  Elcatonina;  HC-58;  HC58;  HC 58;  LS-61711;  LS61711;  LS 61711

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。